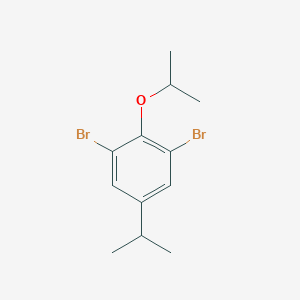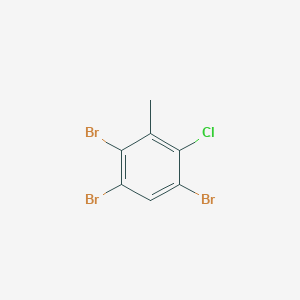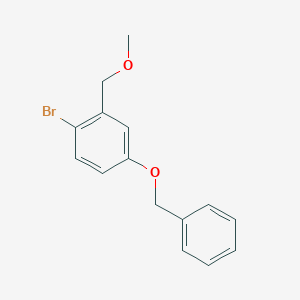
Isopropyl 4-fluoro-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-fluoro-3-hydroxybenzoate is a chemical compound with the IUPAC name isopropyl 4-fluoro-3-hydroxybenzoate . It has a molecular weight of 198.19 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for Isopropyl 4-fluoro-3-hydroxybenzoate is1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Isopropyl 4-fluoro-3-hydroxybenzoate is a solid at room temperature . It has a molecular weight of 198.19 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Biochemical Applications
Protein Dynamics and Electrostatics : Para-Hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, demonstrates the intricate role of dynamic protein behavior in catalysis, which is facilitated by conformational rearrangements within the protein structure. This enzyme's mechanism is crucial for understanding the biochemical pathways involving hydroxybenzoates and possibly derivatives like Isopropyl 4-fluoro-3-hydroxybenzoate (Entsch, Cole, & Ballou, 2005).
Environmental Impact and Behavior
Fate and Behavior in Aquatic Environments : Research on parabens, which share the hydroxybenzoate component, highlights their ubiquitous presence in water bodies due to extensive use in consumer products. These studies underscore the environmental persistence and potential ecological impacts of phenolic esters, suggesting the importance of monitoring and mitigating the environmental presence of related compounds including Isopropyl 4-fluoro-3-hydroxybenzoate (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Chemistry and Applications
Facile Synthesis and Antioxidant Evaluation : The synthesis of isoxazolone derivatives, with significant biological and medicinal properties, involves aromatic aldehydes which may include structures similar to Isopropyl 4-fluoro-3-hydroxybenzoate. This research highlights the compound's potential as an intermediate in the synthesis of biologically active molecules (Laroum, Boulcina, Bensouici, & Debache, 2019).
Health and Toxicology
Evaluation of Health Aspects : Although specifically focused on methyl paraben, this study provides a comprehensive overview of the toxicological profile of paraben compounds, which could be relevant for understanding the health implications of structurally related esters like Isopropyl 4-fluoro-3-hydroxybenzoate. It discusses absorption, metabolism, and excretion, along with acute and chronic toxicity profiles (Soni, Taylor, Greenberg, & Burdock, 2002).
Safety and Hazards
The safety information for Isopropyl 4-fluoro-3-hydroxybenzoate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
While specific future directions for Isopropyl 4-fluoro-3-hydroxybenzoate are not mentioned in the available literature, the use of fluorinated compounds in general has been increasing in recent years due to their special properties. They are used as agrochemicals, starting materials for chemical syntheses, and especially pharmaceuticals . Therefore, the study and development of such compounds, including Isopropyl 4-fluoro-3-hydroxybenzoate, may continue to be a focus in the future.
Relevant Papers The relevant papers retrieved do not provide specific information on Isopropyl 4-fluoro-3-hydroxybenzoate but discuss related compounds and concepts .
Propriétés
IUPAC Name |
propan-2-yl 4-fluoro-3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONAWVAPQBAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-fluoro-3-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














